molecular formula C25H23N5O5 B2408122 methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887460-22-2

methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2408122
CAS RN: 887460-22-2
M. Wt: 473.489
InChI Key: LKGZZYUWUFKXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a methyl ester of a purine derivative. Purines are a group of organic compounds that are essential for life. They include substances such as caffeine, DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring system and various substituents . The exact structure would depend on the positions of these substituents on the purine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, as a purine derivative, it is likely to be soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocycles

Research by Shimada, Kuroda, and Suzuki (1993) detailed the synthesis of new heterocycles like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones, essential components in the synthesis of complex purine derivatives, including methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Shimada, Kuroda, & Suzuki, 1993).

Solid-Phase Synthesis Techniques

Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This technique is critical for the efficient and scalable synthesis of compounds like this compound (Karskela & Lönnberg, 2006).

Synthesis for Potential Antidepressant Agents

A study by Zagórska et al. (2016) focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for evaluating their potential as antidepressant agents. This research is significant for understanding the pharmacological applications of similar compounds (Zagórska et al., 2016).

Development of Antivirals and Cytostatics

Research by Hořejší et al. (2006) on tricyclic etheno analogs of PMEG and PMEDAP, including imidazo[2,1-b]purin derivatives, contributes to understanding the synthesis of potential antivirals and cytostatics, which is relevant for the development of drugs like this compound (Hořejší et al., 2006).

Study of Ligands for Human A3 Adenosine Receptors

Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones as ligands for human A3 adenosine receptors, which is relevant for developing targeted therapies involving similar compounds (Ozola et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many purine derivatives have biological activity, but without specific studies, it’s hard to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-15-16(2)30-21-22(27(3)25(33)28(23(21)32)14-20(31)34-4)26-24(30)29(15)17-10-12-19(13-11-17)35-18-8-6-5-7-9-18/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGZZYUWUFKXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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